3',4'-Dimethoxyacetophenone

Description

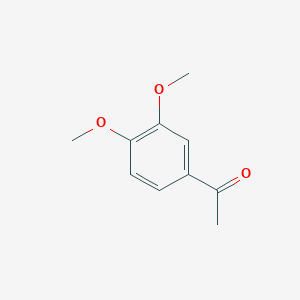

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLUWLMQNGTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061549 | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-62-0 | |

| Record name | 3,4-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoveratrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoveratrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV6436S8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3',4'-Dimethoxyacetophenone: A Comprehensive Technical Guide

Abstract

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is an aromatic ketone that serves as a versatile building block in organic synthesis. With the CAS number 1131-62-0, this compound is characterized by a phenyl ring substituted with two methoxy (B1213986) groups and an acetyl group. Its unique chemical structure lends itself to a variety of applications, particularly as a key intermediate in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the properties, synthesis, and significant applications of this compound, with a focus on its role in drug development and research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a characteristic sweet, woody, and floral odor.[1][2] It is soluble in organic solvents like methanol (B129727) and hot water, but has limited solubility in cold water.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1131-62-0 | [1][3][6][7][8] |

| Molecular Formula | C10H12O3 | [1][6][7] |

| Molecular Weight | 180.20 g/mol | [1][3][6][7] |

| Appearance | White to light yellow crystalline powder | [1][5][6] |

| Melting Point | 47-54 °C | [1][3][9] |

| Boiling Point | 286-288 °C | [2][3][9] |

| Solubility | Soluble in hot water and methanol; insoluble in water.[3][4] | |

| Purity | >98.0% (GC) | [6] |

| InChI Key | IQZLUWLMQNGTIW-UHFFFAOYSA-N | [3][7] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)OC | [4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride (B1165640) or acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[10]

Another documented method starts from 3',4'-dihydroxyacetophenone, which is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[9]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and is utilized in several areas of drug discovery and development.[1]

-

Anti-inflammatory and Analgesic Agents: It serves as a precursor for the synthesis of derivatives with potential anti-inflammatory and analgesic properties.[1]

-

Antihypertensive Drugs: The compound is a key starting material in the synthesis of α-methyl-dopa, a well-known antihypertensive drug used to manage high blood pressure.

-

Antitumor Agents: It is used as a synthetic raw material for the anti-tumor targeted drug, tivozanib.[11]

-

Organic Synthesis: Researchers utilize this compound in various organic reactions to create more complex molecules due to its reactive functional groups.[1] It can undergo reactions such as catalytic hydrogenation to produce 1-(3,4-dimethoxyphenyl)ethanol (B1196505).[12]

-

Fragrance and Cosmetics: Due to its pleasant aroma, it is incorporated into perfumes, fragrances, and cosmetic formulations like lotions and creams.[1]

-

Other Applications: It is also used as a catalytic agent, a petrochemical additive, and in the agrochemical and dyestuff fields.[4][9]

Experimental Protocols

The characterization and quality control of this compound typically involve standard analytical techniques to confirm its identity and purity.

Purity Determination by Gas Chromatography (GC)

-

Objective: To determine the purity of a this compound sample.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as acetone or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

Structural Elucidation by Spectroscopy

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, confirming the presence of the methyl protons of the acetyl and methoxy groups, and the aromatic protons.

-

¹³C NMR: Shows the number of different carbon environments, confirming the carbonyl carbon, the methoxy carbons, and the aromatic carbons.

-

Safety Information

Appropriate safety precautions should be taken when handling this compound. It may cause skin and eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a commercially important aromatic ketone with a well-established role as a versatile intermediate in the synthesis of a wide range of valuable compounds. Its applications span from the development of life-saving pharmaceuticals to the creation of pleasant fragrances. The straightforward methods for its synthesis and analysis make it an accessible and essential tool for researchers and professionals in drug development and chemical manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 1131-62-0 [thegoodscentscompany.com]

- 3. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 6. This compound | 1131-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. DIMETHOXYACETOPHENONE [sdfine.com]

- 9. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 10. The Pherobase Synthesis - 3,4-dimethoxy-acetophenone | C10H12O3 [pherobase.com]

- 11. Page loading... [guidechem.com]

- 12. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

Acetoveratrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoveratrone, also known as 3',4'-dimethoxyacetophenone, is a chemical compound with significant applications in the pharmaceutical industry. This technical guide provides an in-depth overview of its core physicochemical properties, with a primary focus on its molecular weight. It details the experimental protocols for the determination of its molecular weight via mass spectrometry. Furthermore, this guide explores the biological pathways associated with Acetoveratrone's therapeutic applications, including its role in the development of P2X3 receptor antagonists and apoptosis-inducing anticancer agents.

Physicochemical Properties of Acetoveratrone

Acetoveratrone is a substituted acetophenone (B1666503) that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A clear understanding of its chemical and physical properties is fundamental for its application in research and drug development.

| Property | Value | Reference |

| Molecular Weight | 180.2 g/mol | [1] |

| Chemical Formula | C₁₀H₁₂O₃ | [1][2] |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)ethan-1-one | |

| Synonyms | This compound, 4-Acetylveratrole | [1][2] |

| CAS Number | 1131-62-0 | [1][2] |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 98-102 °C | |

| Boiling Point | 289-291 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. |

Experimental Determination of Molecular Weight

The precise determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful analytical technique for this purpose, providing high accuracy and sensitivity.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A common method for determining the molecular weight of small organic molecules like Acetoveratrone is Electron Ionization Mass Spectrometry (EI-MS).

Principle: In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion is then measured, which corresponds to the molecular weight of the compound.

Instrumentation:

-

Ion Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detector: Electron Multiplier

Procedure:

-

Sample Preparation: A small amount of Acetoveratrone is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduction: The sample solution is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Vaporization: The sample is heated under vacuum to ensure it is in the gaseous phase.

-

Ionization: The gaseous Acetoveratrone molecules are passed through a beam of electrons (typically at 70 eV). This results in the formation of the molecular ion (C₁₀H₁₂O₃⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Separation: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of Acetoveratrone. Due to the natural abundance of isotopes (e.g., ¹³C), small M+1 and M+2 peaks may also be observed.

Biological Significance and Associated Pathways

Acetoveratrone is a precursor in the synthesis of pharmacologically active molecules. Its derivatives have been investigated as P2X3 receptor antagonists for the treatment of chronic pain and as anticancer agents that induce apoptosis.

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in nociception (the sensation of pain). Antagonists of the P2X3 receptor can block the transmission of pain signals, making them a target for analgesic drug development.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Derivatives of Acetoveratrone have been explored for their potential to trigger this process. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.

Synthesis Workflow

Acetoveratrone is commonly synthesized via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.

Conclusion

Acetoveratrone is a valuable compound in medicinal chemistry and drug development. Its molecular weight of 180.2 g/mol is a fundamental parameter, readily confirmed by standard analytical techniques such as mass spectrometry. The role of its derivatives in modulating key biological pathways, such as nociception via P2X3 receptors and programmed cell death, underscores its importance as a scaffold for the design of novel therapeutics. The well-established synthesis protocols further enhance its accessibility for research and development purposes. This guide provides a foundational understanding for professionals engaged in the study and application of this versatile molecule.

References

Synthesis of 3',4'-Dimethoxyacetophenone from Veratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',4'-dimethoxyacetophenone, also known as acetoveratrone, from veratrole (1,2-dimethoxybenzene). The primary synthetic route detailed is the Friedel-Crafts acylation, a fundamental and widely employed method for the formation of aryl ketones. This document presents detailed experimental protocols, a summary of quantitative data from various catalytic systems, and visualizations of the reaction pathway and experimental workflow to support researchers in the fields of organic synthesis and drug development. This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds and fine chemicals.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a substituted aromatic ring, makes it a versatile precursor for the development of new therapeutic agents. The most common and efficient method for its preparation is the Friedel-Crafts acylation of veratrole. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich veratrole ring. The reaction is typically mediated by a Lewis acid or a solid acid catalyst. This guide will focus on the practical aspects of this synthesis, providing detailed methodologies and comparative data to aid in the successful and efficient production of this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation of veratrole proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of veratrole acts as a nucleophile and attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product, this compound. The catalyst is regenerated in this step.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from veratrole using two common methods: aluminum chloride as a catalyst with acetyl chloride, and a solid acid catalyst with acetic anhydride.

Method A: Aluminum Chloride Catalyzed Acylation with Acetyl Chloride

This protocol is a generalized procedure adapted from standard Friedel-Crafts acylation methodologies.

Materials:

-

Veratrole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.

-

Addition of Veratrole: After the addition of acetyl chloride is complete, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Method B: Solid Acid Catalyzed Acylation with Acetic Anhydride

This protocol is adapted from procedures utilizing solid acid catalysts, offering a more environmentally benign alternative.

Materials:

-

Veratrole

-

Acetic Anhydride

-

Solid Acid Catalyst (e.g., nanocrystalline ZSM-5, TiO₂-SnOₓ)

-

Solvent (e.g., 1,2-dichloroethane (B1671644) or solvent-free)

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for filtration

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add veratrole (1.0 equivalent), acetic anhydride (1.5 equivalents), and the solid acid catalyst (e.g., 0.25 g).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time (e.g., 5 hours). Monitor the reaction by TLC or GC.

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Work-up: The filtrate can be worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride, followed by washing with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography as described in Method A.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound from veratrole under various reaction conditions.

| Acylating Agent | Catalyst | Solvent | Reactant Ratio (Veratrole:Acylating Agent) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Benzoic Anhydride | 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Solvent-free | 1:0.2 | 90 | 2 | 89.3 | - | [1][2] |

| Acetyl Chloride | ZrPW, TiPW, SnPW, 12-TPA/ZrO₂, 12-TPA/TiO₂, 12-TPA/SnO₂ | Solvent-free | 1:1.5 | 130 | 5 | - | High | [3] |

| Acetic Anhydride | Nanocrystalline ZSM-5 | Liquid phase | Varied | 60-100 | - | High | - | [4] |

| Acetic Anhydride | TiO₂-SnOₓ | - | - | - | - | - | High | [5] |

Note: The table presents data from various studies, and direct comparison may be limited due to differences in experimental setups and definitions of conversion/yield.

Mandatory Visualization

Reaction Pathway Diagram

Experimental Workflow Diagram

Conclusion

The synthesis of this compound from veratrole via Friedel-Crafts acylation is a robust and efficient method. This technical guide has provided detailed experimental protocols for both traditional Lewis acid and modern solid acid-catalyzed approaches. The choice of methodology will depend on factors such as scale, available resources, and environmental considerations. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the practical application of this important synthetic transformation. Further optimization of reaction conditions can be explored to improve yields and process efficiency for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. chemijournal.com [chemijournal.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of 3',4'-Dimethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a naturally occurring aromatic ketone with documented presence in a variety of biological sources, spanning the plant and animal kingdoms. This technical guide provides a comprehensive overview of its natural occurrence, methodologies for its isolation and quantification, and a putative biosynthetic pathway. Due to the limited availability of direct quantitative data and specific experimental protocols for this compound in the public domain, this guide combines established phytochemical techniques with specific information on related compounds to provide a robust framework for researchers. All quantitative data, where available or extrapolated, is summarized for clarity, and detailed experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources, indicating its role in the biochemistry of various organisms.

Table 1: Documented Natural Sources of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reference(s) |

| Plantae | Magnoliophyta | Magnoliopsida | Ebenales | Ebenaceae | Diospyros | maritima | Sea Persimmon | [1] |

| Plantae | Magnoliophyta | Magnoliopsida | Gentianales | Apocynaceae | Vincetoxicum | paniculatum | [1] | |

| Plantae | Magnoliophyta | Liliopsida | Asparagales | Iridaceae | Iris | pallida | Orris | [1] |

| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Urticaceae | Boehmeria | platyphylla | [2][3] | |

| Animalia | Arthropoda | Insecta | Blattodea | Blattidae | Periplaneta | americana | American Cockroach | [2] |

| Animalia | Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Flat Soft Coral | [2] |

While the presence of this compound is documented, specific quantitative data on its concentration in these organisms is scarce in peer-reviewed literature. The isolation of a related compound, 3,4-Dimethoxy-ω-(2'-piperidyl)acetophenone, from Boehmeria platyphylla suggests that this plant may be a viable source for the parent acetophenone (B1666503).[3]

Experimental Protocols for Isolation and Quantification

The following protocols are based on established methods for the extraction and analysis of acetophenones and other phenolic compounds from plant material. These should be considered as a starting point and may require optimization depending on the specific source material.

Extraction of this compound from Boehmeria platyphylla

This protocol is adapted from the methodology used for the isolation of related alkaloids from Boehmeria platyphylla.[3]

2.1.1. Materials and Reagents

-

Dried and milled whole plant material of Boehmeria platyphylla

-

Ethanol (B145695) (95% or absolute)

-

Hydrochloric acid (HCl), 2M

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution, concentrated

-

Chloroform (B151607) (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

2.1.2. Extraction Procedure

-

Percolation: Extract the dried and milled plant material (e.g., 1 kg) by continuous percolation with ethanol at a slightly elevated temperature (e.g., 40°C) until the solvent runs clear.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in dilute hydrochloric acid (2M).

-

Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layer.

-

Basify the aqueous layer to approximately pH 9 with concentrated ammonium hydroxide.

-

Extract the basified aqueous solution exhaustively with chloroform.

-

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude basic extract containing this compound.

Purification by Column Chromatography

The crude extract can be purified using column chromatography.

2.2.1. Materials and Reagents

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column

-

Ethyl acetate (B1210297)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

2.2.2. Procedure

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried material onto the top of the packed column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop with a suitable hexane:ethyl acetate mobile phase, and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

-

Isolation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.[4][5]

2.3.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water (or acetonitrile (B52724) and water), both containing 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 30°C.

2.3.2. Procedure

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the crude or purified plant extract, dissolve it in a known volume of methanol, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the standard calibration curve.

Table 2: Hypothetical Quantitative Data for this compound in Boehmeria platyphylla

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative data is not currently available in the literature.

| Plant Part | Extraction Method | Yield of Crude Extract (w/w %) | Concentration of this compound in Crude Extract (mg/g) | Overall Yield from Plant Material (mg/kg) |

| Whole Plant | Ethanolic Percolation & Acid-Base Extraction | 0.034% | 5.0 | 1.7 |

| Leaves | Methanolic Maceration | 10.5% | 0.2 | 21.0 |

| Stems | Soxhlet Extraction (Hexane) | 1.2% | 0.5 | 6.0 |

Biosynthesis of this compound

The biosynthesis of acetophenones in plants is believed to originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[6][7][8] The subsequent steps likely involve a β-oxidative pathway to shorten the side chain of cinnamic acid, followed by hydroxylations and O-methylations.[9]

Putative Biosynthetic Pathway

-

Shikimate Pathway: Erythrose-4-phosphate and phosphoenolpyruvate (B93156) are converted through a series of enzymatic steps to chorismate, which is then transformed into L-phenylalanine.[10][11]

-

Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

β-Oxidation: The cinnamic acid side chain undergoes a β-oxidation-like process, leading to the formation of an acetophenone core.

-

Hydroxylation: The acetophenone core is likely hydroxylated at the 3' and 4' positions.

-

O-Methylation: The hydroxyl groups are sequentially methylated by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl donor to yield this compound.[12]

Conclusion

This compound is a naturally occurring compound with a scattered distribution across different biological taxa. While its presence is confirmed in several species, there is a notable lack of quantitative data and specific, detailed protocols for its isolation from these natural sources. This guide has synthesized the available information to provide a foundational understanding for researchers. The proposed experimental protocols and the putative biosynthetic pathway offer a starting point for further investigation into the chemistry and biology of this compound. Future research should focus on the quantitative analysis of this compound in its known natural sources and the elucidation of the specific enzymes involved in its biosynthesis. Such studies will be invaluable for professionals in drug development and natural product chemistry.

References

- 1. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 11. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

A Technical Guide to the Spectral Analysis of 3',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectral data for 3',4'-Dimethoxyacetophenone (Acetoveratrone), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for reference.

Chemical Structure

IUPAC Name: 1-(3,4-dimethoxyphenyl)ethanone Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol CAS Number: 1131-62-0

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.58 | dd | 8.6, 2.0 | 1H | H-6' |

| 7.53 | d | 2.0 | 1H | H-2' |

| 6.89 | d | 8.6 | 1H | H-5' |

| 3.95 | s | - | 3H | OCH₃ (C-4') |

| 3.94 | s | - | 3H | OCH₃ (C-3') |

| 2.57 | s | - | 3H | COCH₃ |

Data sourced from multiple references.[1][2]

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.7 | C=O |

| 153.3 | C-4' |

| 149.0 | C-3' |

| 130.5 | C-1' |

| 123.2 | C-6' |

| 110.1 | C-5' |

| 110.0 | C-2' |

| 56.0 | OCH₃ (C-4') |

| 55.9 | OCH₃ (C-3') |

| 26.1 | COCH₃ |

Data sourced from multiple references.[2]

The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound like this compound.[3][4]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The dissolution should occur within a standard 5 mm NMR tube.

-

Instrument Setup: The data is acquired on a 500 MHz NMR spectrometer. Before acquisition, the instrument must be properly tuned and the magnetic field shimmed to ensure high resolution and optimal line shape.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is set to allow for full spin-lattice relaxation.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A 2-second relaxation delay is employed.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound shows characteristic absorptions corresponding to its aromatic, ketone, and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3010-2950 | Medium | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1670 | Strong | C=O Stretch | Aryl Ketone |

| ~1590, 1515 | Strong | C=C Stretch | Aromatic Ring |

| ~1265 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |

| ~1150 | Strong | C-O-C Stretch | Aryl Ether (symmetric) |

| ~850-810 | Medium | C-H Bend | 1,2,4-Trisubstituted Benzene |

Data interpreted from typical values and available spectra.[2][5]

This protocol describes the preparation of a sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of solid this compound in a few drops of a volatile solvent such as dichloromethane (B109758) or acetone.

-

Film Deposition: Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is transparent and not overly thick, which would cause peak saturation.

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean, empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

The Electron Impact (EI) mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 180 | 49 | [M]⁺ (Molecular Ion) |

| 165 | 100 (Base Peak) | [M - CH₃]⁺ |

| 79 | 17 | [C₆H₅O]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 43 | 24 | [CH₃CO]⁺ |

Data sourced from PubChem.

The primary fragmentation pathway involves the alpha-cleavage of a methyl group from the acyl moiety, leading to the formation of the highly stable acylium ion at m/z 165, which is the base peak.

This protocol outlines the general procedure for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate (B1210297) or methanol.

-

GC Separation:

-

Injection: Inject 1 µL of the sample solution into the GC injection port, which is heated to ensure rapid volatilization.

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: A temperature gradient is applied to the GC oven to separate the analyte from any impurities. For example, hold at 70°C for 1 minute, then ramp to 280°C at a rate of 10°C/min.

-

-

Ionization (Electron Impact): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Integrated Workflow for Spectral Analysis

The logical flow for the complete spectral characterization of a compound like this compound involves sample preparation, data acquisition across multiple platforms, and integrated data analysis to confirm the structure.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 3',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known as acetoveratrone, is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in fragrances. A thorough understanding of its solubility in different solvents is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

It is important to note that while qualitative solubility information is available, comprehensive quantitative data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. The data presented herein is a compilation of qualitative descriptions, an estimated quantitative value, and a specific preparative concentration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to slightly yellow solid | |

| Melting Point | 47-54 °C | |

| Boiling Point | 286-288 °C | |

| CAS Number | 1131-62-0 |

Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a molecule with both polar (carbonyl and methoxy (B1213986) groups) and non-polar (benzene ring) features, its solubility varies across different solvent classes.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note the limited availability of precise, experimentally determined values.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 4110 mg/L | Estimated |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM | Specification |

Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound in various common solvents.

| Solvent | Solubility |

| Water (hot) | Soluble |

| Water (cold) | Poorly soluble/Insoluble |

| Methanol | Soluble |

| Ethanol | Moderately soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ether | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a framework for determining the solubility of a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with temperature control

-

Thermometer or temperature probe

-

Analytical balance

Procedure:

-

Prepare a mixture of known composition by accurately weighing the this compound and the solvent into the jacketed glass vessel.

-

While stirring, slowly heat the vessel using the circulating water bath.

-

Observe the mixture closely and record the temperature at which the last solid particle dissolves. This is the saturation temperature for that specific composition.

-

Slowly cool the solution while stirring and record the temperature at which the first crystals reappear.

-

The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

-

Repeat this process for several different compositions to construct a solubility curve as a function of temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

This workflow begins with a qualitative screening to get a general sense of the compound's solubility in various solvents. Based on these initial findings, more rigorous quantitative methods are employed to obtain precise solubility data. The final data is then analyzed and can be used to inform various applications in research and development.

A Technical Guide to 3',4'-Dimethoxyacetophenone: Structure, Properties, and Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxyacetophenone, also known by its common synonym acetoveratrone, is an aromatic ketone that serves as a valuable and versatile intermediate in organic synthesis.[1][2] Characterized by an acetophenone (B1666503) core substituted with two methoxy (B1213986) groups at the 3' and 4' positions, this compound is a key building block in the production of various pharmaceuticals, agrochemicals, and fragrances.[1][3][4][5] Its structural features and reactivity make it a focal point in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)ethanone.[6][7][8] It is a member of the acetophenone class of organic compounds.[2][3][6]

-

Common Synonyms: this compound, Acetoveratrone, 4-Acetylveratrole, 3,4-Dimethoxyphenyl methyl ketone[5][6][7][9]

-

CAS Number: 1131-62-0[7]

Physicochemical Properties

This compound is typically a white to beige crystalline solid at room temperature.[3][5] Its key properties are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][7] |

| Molecular Weight | 180.20 g/mol | [1][6] |

| Appearance | White to yellow/beige crystalline powder | [1][3][5] |

| Melting Point | 47-54 °C | [1][3] |

| Boiling Point | 286-288 °C (at 760 mmHg) | [3][10] |

| Solubility | Soluble in hot water and methanol; soluble in organic solvents like ethanol (B145695) and ether.[2][4][5] | [2][4][5] |

| InChI Key | IQZLUWLMQNGTIW-UHFFFAOYSA-N | [7][8] |

| SMILES String | CC(=O)C1=CC(=C(C=C1)OC)OC | [6] |

Applications in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecular architectures. Its activated aromatic ring and ketone functional group allow for a wide range of chemical transformations.

-

Pharmaceuticals: It is a documented precursor in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and the anti-tumor targeted drug tivozanib.[1][11] It is also used to synthesize Syringin A, a compound studied for its potential kidney-tonifying functions.[11]

-

Fragrance Industry: The compound contributes a sweet, floral, and woody scent profile, making it a component in perfumes and cosmetics.[1][10]

-

Chemical Research: It serves as a substrate for studying catalytic reactions and developing new synthetic methodologies, such as in oxidation and hydrogenation studies.[3][11] For instance, it is the starting material for the synthesis of 3,4-Dimethoxyphenylglyoxal (B8772937) hydrate, a valuable building block for heterocyclic compounds.[12]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a key synthetic transformation are provided below.

Protocol 1: Synthesis via Methylation of 3',4'-Dihydroxyacetophenone (B73281)

This protocol describes the preparation of this compound by the methylation of the corresponding dihydroxy- precursor.[3]

Materials:

-

3',4'-Dihydroxyacetophenone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (MeI)

-

Dry Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Hexane/Ethyl Acetate (4:1, v/v)

Procedure:

-

To a stirred mixture of 3',4'-dihydroxyacetophenone (1.0 eq) and anhydrous K₂CO₃ (approx. 55 eq) in dry acetone, add methyl iodide (approx. 24 eq).[3]

-

Heat the mixture at reflux for 45-60 minutes.[3]

-

After cooling to room temperature, filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

-

Wash the organic layer with two portions of water, then dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using a silica gel column with a hexane/EtOAc (4:1, v/v) eluent to yield the final product, this compound.[3]

Protocol 2: Oxidation to 3,4-Dimethoxyphenylglyoxal Hydrate

This protocol details the use of this compound as a starting material in a selenium dioxide oxidation reaction, a common method for converting an activated methyl ketone to a 1,2-dicarbonyl compound.[12]

Materials:

-

This compound

-

Selenium Dioxide (SeO₂)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.0 eq). To this, add a 9:1 (v/v) mixture of 1,4-dioxane and water and stir to dissolve.[12]

-

Addition of Starting Material: Add this compound (1.0 - 2.0 eq) to the reaction mixture.[12]

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The reaction progress is indicated by the precipitation of black elemental selenium.[12]

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove the selenium precipitate. Wash the precipitate with a small amount of hot dioxane to recover any adsorbed product.[12]

-

Purification: Combine the filtrate and washings. Remove the solvents under reduced pressure using a rotary evaporator. The crude 3,4-dimethoxyphenylglyoxal can be further purified by vacuum distillation.[12]

-

Hydrate Formation: To obtain the hydrate, dissolve the purified glyoxal (B1671930) in hot water or an ethanol/water mixture. Allow the solution to cool slowly to promote crystallization.[12]

Safety and Handling

As with all chemical reagents, this compound should be handled with care in a well-ventilated area.

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a dust mask (type N95) is recommended.

-

Storage: Store in a cool, dry place away from direct light, heat, and moisture. It is incompatible with strong oxidizing agents.[4]

-

Hazards: May cause irritation to the skin, eyes, and respiratory system.[2]

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis and versatile reactivity make it an indispensable building block for professionals in drug discovery, medicinal chemistry, and fragrance development. The data and protocols summarized in this guide offer a technical foundation for its effective utilization in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 1131-62-0: 3,4-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 6. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. This compound | 1131-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound, 1131-62-0 [thegoodscentscompany.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

3',4'-Dimethoxyacetophenone: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3',4'-Dimethoxyacetophenone (CAS No. 1131-62-0). The following sections detail the physical and chemical properties, hazard identification, control measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All quantitative data has been summarized in structured tables for ease of reference, and logical workflows are visualized to guide researchers in best practices.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White to pale yellow solid/crystals | [1][3] |

| Melting Point | 47-54 °C (lit.) | |

| Boiling Point | 286-288 °C (lit.) | |

| Flash Point | > 112 °C / > 233.6 °F | [4] |

| Solubility | Insoluble in water. Soluble in hot water and methanol. | [1][5] |

| Vapor Pressure | 0.003 mmHg @ 25 °C (est) | [1][3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Researchers must be aware of these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[6] |

Signal Word: Warning[4]

Primary Hazards:

The toxicological properties of this substance have not been fully investigated.[1]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling

-

Wash hands and any exposed skin thoroughly after handling.[4][6]

-

Use with adequate ventilation and in a designated chemical fume hood.[1]

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

Storage

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Protect from moisture, heat, and direct light.[5]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. | [1][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed. | [1][4] |

Section 5: Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1][4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1][6] |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [4][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: No information available.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[4][8]

-

Environmental Precautions: Should not be released into the environment. Prevent spillage from entering drains, sewers, or water courses.[4][9]

-

Methods for Containment and Cleaning Up:

Section 6: Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key logical and experimental workflows.

Caption: Hazard Identification and Control Workflow for this compound.

Caption: Workflow for responding to an accidental spill of this compound.

References

- 1. 3,4-Dimethoxyacetophenone(1131-62-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1131-62-0 [thegoodscentscompany.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,4-Dimethoxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sdfine.com [sdfine.com]

An In-Depth Technical Guide to 3',4'-Dimethoxyacetophenone and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',4'-dimethoxyacetophenone, also known as acetoveratrone. It details its chemical properties, synonyms, and synthesis. Furthermore, it explores its application as a pivotal intermediate in the synthesis of bioactive molecules, particularly chalcone (B49325) derivatives with anti-inflammatory properties. This document includes detailed experimental protocols and visual diagrams of synthetic workflows and relevant biological signaling pathways to support researchers in drug development.

Core Compound: this compound

This compound is a versatile aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a dimethoxy-substituted phenyl ring, makes it a precursor for a wide range of more complex molecules with applications in the pharmaceutical and fragrance industries.[1]

Synonyms and Identifiers

Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

| Identifier Type | Identifier |

| Common Name | Acetoveratrone |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)ethanone[2] |

| Synonyms | 4-Acetylveratrole, 3,4-Dimethoxyphenyl methyl ketone, 1-Acetyl-3,4-dimethoxybenzene[3][4] |

| CAS Number | 1131-62-0 |

| PubChem CID | 14328 |

| ChEBI ID | CHEBI:86576[2] |

| EC Number | 214-468-0 |

| MDL Number | MFCD00008737 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 47-54 °C |

| Boiling Point | 286-288 °C |

| Solubility | Soluble in hot water and methanol; insoluble in cold water.[2] |

| Purity | ≥ 98% (GC) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich veratrole ring.[5]

Experimental Protocol: Friedel-Crafts Acylation of Veratrole

This protocol is adapted from established procedures for the Friedel-Crafts acylation of veratrole.[5]

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Acetic anhydride (B1165640)

-

Nanocrystalline ZSM-5 (or another suitable solid acid catalyst)[5]

-

Dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add veratrole (10 mmol), acetic anhydride (15 mmol), and the solid acid catalyst (e.g., 0.25 g of nanocrystalline ZSM-5).[5]

-

Reaction: Stir the mixture and heat it to 130°C in an oil bath for 5 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by decantation or filtration.[5] Transfer the liquid to a separatory funnel.

-

Extraction: Dilute the mixture with dichloromethane and wash it sequentially with two portions of saturated sodium bicarbonate solution and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Chalcones

This compound is a key starting material for the synthesis of chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone.[6] Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde, and it is a common method for synthesizing chalcones.[8][9] This protocol outlines the synthesis of a chalcone derivative from this compound.

Materials:

-

This compound

-

A substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise with stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[9]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

Workflow Diagram:

Caption: Workflow for the synthesis of a chalcone derivative.

Biological Activity and Signaling Pathways of Chalcone Derivatives

Chalcone derivatives synthesized from this compound have been shown to possess significant anti-inflammatory properties.[3] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Certain chalcone derivatives have been shown to suppress NF-κB activation by preventing the degradation of IκBα and inhibiting the nuclear translocation of p65.[2][10]

Signaling Pathway Diagram:

Caption: Chalcone derivatives can inhibit the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol describes a general method to evaluate the anti-inflammatory effects of a synthesized chalcone derivative on LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Synthesized chalcone derivative

-